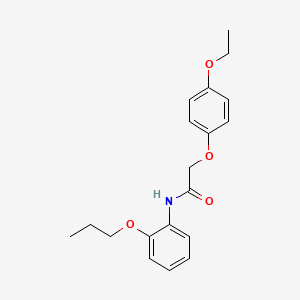

1-butyl-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide

Overview

Description

Synthesis Analysis

The synthesis of similar thiadiazole derivatives often involves cyclization reactions, starting from commercially available or in-house prepared hydrazides. These are typically reacted with isocyanates to form hydrazine-1-carboxamides, followed by cyclization using reagents like p-toluenesulfonyl chloride and triethylamine. Thiadiazole isosteres are also synthesized, showcasing the versatility of these scaffolds in medicinal chemistry (Pflégr et al., 2022).

Molecular Structure Analysis

Structural investigations of related compounds, such as diastereomeric N-[2-(Aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides, are performed using a combination of spectroscopic techniques, including IR, NMR (1H, 13C, and 2D), and mass spectra. These studies help determine the configurations of stereogenic centers and highlight the complexity of thiadiazole-based compounds (Demir-Ordu et al., 2015).

Chemical Reactions and Properties

Thiadiazoles undergo various chemical reactions, such as oxidative dimerization of thioamides to form 1,2,4-thiadiazoles. Reactions with electrophilic reagents like 1-methyl-2-chloropyridinium iodide and others in the presence of DMSO are common, showcasing the reactivity and potential for functionalization of these compounds (Takikawa et al., 1985).

Physical Properties Analysis

Physical properties such as stereochemistry and crystalline structure are crucial for understanding the behavior and interaction of thiadiazole derivatives. For instance, X-ray diffraction studies of specific thiadiazole compounds reveal their crystallization in monoclinic systems, providing insight into molecular packing, hydrogen bonding, and stability (Dani et al., 2013).

Scientific Research Applications

Acetyl- and Butyrylcholinesterase Inhibition

Compounds related to 1,3,4-thiadiazoles have been studied for their potential in inhibiting acetyl- (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurological conditions such as dementias and myasthenia gravis. These inhibitors could be beneficial in treating such diseases by improving neurotransmission. The study "5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study" by Pflégr et al. (2022) highlights the synthesis of thiadiazole isosteres and their screening for AChE and BChE inhibition, showing moderate dual inhibition potential (Pflégr et al., 2022).

Antimycobacterial Activity

Thiadiazole derivatives have shown promising antimycobacterial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Research like "Antimycobacterial Activity of Substituted Isosteres of Pyridine- and Pyrazinecarboxylic Acids" by Gezginci et al. (1998) documents the synthesis of such compounds and their efficacy, potentially contributing to the development of new treatments for tuberculosis (Gezginci et al., 1998).

Synthesis and Biological Activity of Heterocycles

The design and synthesis of heterocyclic compounds incorporating thiadiazole units, such as "SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRIDINE BASED HETEROCYCLES" by Darwish et al. (2010), explore their antimicrobial potential. These studies contribute to the search for new antimicrobial agents with diverse mechanisms of action (Darwish et al., 2010).

Cytotoxic Activity and Drug Development

Research on thiadiazole derivatives extends to evaluating their cytotoxic activities against various cancer cell lines, offering insights into the development of novel anticancer drugs. For example, "Synthesis, crystal structure, and cytotoxic activity of novel cyclic systems in [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes" by Adhami et al. (2014) examines the structure-activity relationships and cytotoxic potentials of thiadiazole benzamide derivatives, providing a foundation for further drug development (Adhami et al., 2014).

properties

IUPAC Name |

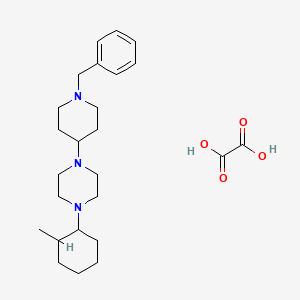

1-butyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2S/c1-4-5-6-19-9-11(8-13(19)20)14(21)16-15-18-17-12(22-15)7-10(2)3/h10-11H,4-9H2,1-3H3,(H,16,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLSBBXYDQKJDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(CC1=O)C(=O)NC2=NN=C(S2)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(2,5-dioxo-1-pyrrolidinyl)butanoyl]amino}benzamide](/img/structure/B4620216.png)

![1-(3-{[2-(benzylthio)-4,6-dihydroxy-5-pyrimidinyl]methyl}-4-propoxyphenyl)ethanone](/img/structure/B4620232.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4620244.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B4620250.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4620263.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B4620274.png)

![3-[(4-fluorobenzyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4620276.png)

![3-(4-methoxybenzyl)-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4620290.png)

![3-[(4-methoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B4620294.png)